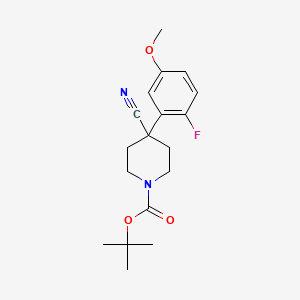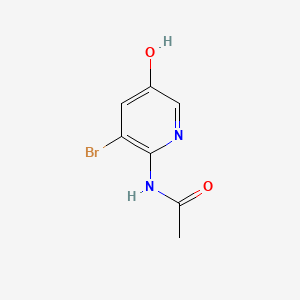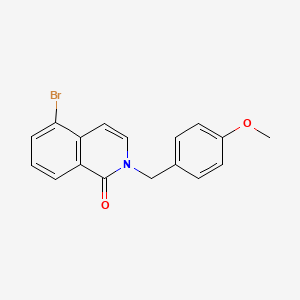
5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 5th position and a 4-methoxybenzyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one typically involves multiple steps:
Methoxybenzylation: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of 4-methoxybenzyl chloride and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the isoquinolinone core can yield the corresponding isoquinoline derivative.
Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 5-bromo-2-(4-methoxybenzyl)isoquinoline.
Substitution: Formation of various 5-substituted isoquinolinone derivatives.
Applications De Recherche Scientifique
5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-(4-methylbenzyl)isoquinolin-1(2H)-one: Similar structure but with a methyl group instead of a methoxy group.
5-chloro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-(4-methoxybenzyl)isoquinolin-1(2H)-one: Lacks the bromine atom at the 5th position.
Uniqueness
5-bromo-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is unique due to the presence of both the bromine atom and the methoxybenzyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-21-13-7-5-12(6-8-13)11-19-10-9-14-15(17(19)20)3-2-4-16(14)18/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFLYQKDPCZBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
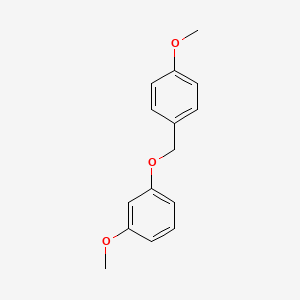
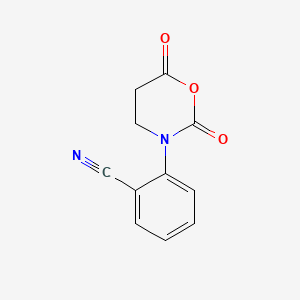
![methyl 4-[(4-methoxyphenyl)methyl]-3-oxo-5H-1,4-benzoxazepine-7-carboxylate](/img/structure/B8251475.png)
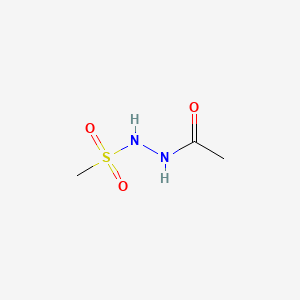
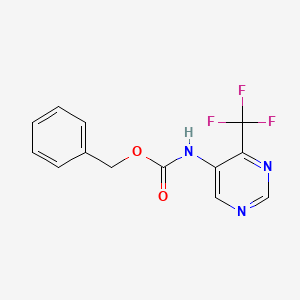
![2-[[2-Bromo-4-(trifluoromethyl)phenyl]methylamino]ethanol](/img/structure/B8251498.png)
![Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B8251504.png)
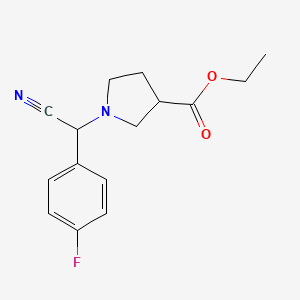
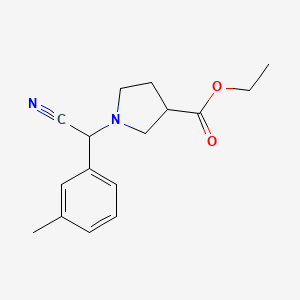
![2-[2-(Methylamino)-5-nitrophenoxy]ethanol](/img/structure/B8251536.png)
![Tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8251539.png)

